N-Phenyl-3-[N'-(4-{N'-[3-(phenylcarbamoyl)propanoyl]hydrazinecarbonyl}butanoyl)hydrazinecarbonyl]propanamide
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Overview
Description
N-Phenyl-3-[N’-(4-{N’-[3-(phenylcarbamoyl)propanoyl]hydrazinecarbonyl}butanoyl)hydrazinecarbonyl]propanamide is a complex organic compound with potential applications in various fields of scientific research. This compound is characterized by its intricate structure, which includes multiple amide and hydrazine groups, making it a subject of interest for chemists and researchers.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Phenyl-3-[N’-(4-{N’-[3-(phenylcarbamoyl)propanoyl]hydrazinecarbonyl}butanoyl)hydrazinecarbonyl]propanamide typically involves multi-step organic reactions. The process begins with the preparation of intermediate compounds, such as phenylcarbamoyl derivatives and hydrazinecarbonyl derivatives. These intermediates are then subjected to condensation reactions under controlled conditions to form the final compound. Common reagents used in these reactions include acyl chlorides, hydrazines, and amines, with solvents like dichloromethane or ethanol .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The reaction conditions are optimized to ensure high yield and purity, often involving temperature control, pressure regulation, and the use of catalysts to accelerate the reactions .
Chemical Reactions Analysis
Types of Reactions
N-Phenyl-3-[N’-(4-{N’-[3-(phenylcarbamoyl)propanoyl]hydrazinecarbonyl}butanoyl)hydrazinecarbonyl]propanamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, where nucleophiles replace specific functional groups in the compound
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles like amines or thiols in polar solvents
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce amines or alcohols .
Scientific Research Applications
N-Phenyl-3-[N’-(4-{N’-[3-(phenylcarbamoyl)propanoyl]hydrazinecarbonyl}butanoyl)hydrazinecarbonyl]propanamide has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of N-Phenyl-3-[N’-(4-{N’-[3-(phenylcarbamoyl)propanoyl]hydrazinecarbonyl}butanoyl)hydrazinecarbonyl]propanamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting or activating their functions. This interaction can lead to various biological effects, such as inhibition of cell proliferation or induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
N-Phenylpropionamide: A simpler analog with fewer functional groups.
N-Phenyl-N-(4-piperidinyl)propanamide: Contains a piperidine ring, offering different biological properties.
N-Phenyl-N-[1-(phenylmethyl)-4-piperidinyl]propanamide: Another analog with a benzyl group, affecting its reactivity and applications
Uniqueness
N-Phenyl-3-[N’-(4-{N’-[3-(phenylcarbamoyl)propanoyl]hydrazinecarbonyl}butanoyl)hydrazinecarbonyl]propanamide is unique due to its complex structure, which allows for diverse chemical reactivity and potential biological activity. Its multiple functional groups enable it to participate in various reactions, making it a versatile compound for research and industrial applications .
Properties
Molecular Formula |
C25H30N6O6 |
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Molecular Weight |
510.5 g/mol |
IUPAC Name |
4-[2-[5-[2-(4-anilino-4-oxobutanoyl)hydrazinyl]-5-oxopentanoyl]hydrazinyl]-4-oxo-N-phenylbutanamide |
InChI |
InChI=1S/C25H30N6O6/c32-20(26-18-8-3-1-4-9-18)14-16-24(36)30-28-22(34)12-7-13-23(35)29-31-25(37)17-15-21(33)27-19-10-5-2-6-11-19/h1-6,8-11H,7,12-17H2,(H,26,32)(H,27,33)(H,28,34)(H,29,35)(H,30,36)(H,31,37) |
InChI Key |
UWJAMOGCKBQARH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)NC(=O)CCC(=O)NNC(=O)CCCC(=O)NNC(=O)CCC(=O)NC2=CC=CC=C2 |
Origin of Product |
United States |
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